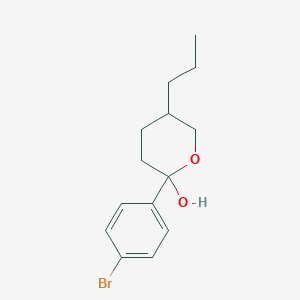

2-(4-Bromophenyl)-5-propyloxan-2-ol

Beschreibung

2-(4-Bromophenyl)-5-propyloxan-2-ol is a brominated aromatic compound featuring a hydroxyl group and a tetrahydropyran (oxan) ring substituted with a propyl chain. The bromine atom at the para position of the phenyl ring contributes to its distinctive electronic and steric properties, influencing reactivity, solubility, and biological interactions . This compound’s structural complexity, combining a halogenated aromatic system with a cyclic ether, makes it a subject of interest in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

911142-61-5 |

|---|---|

Molekularformel |

C14H19BrO2 |

Molekulargewicht |

299.20 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-propyloxan-2-ol |

InChI |

InChI=1S/C14H19BrO2/c1-2-3-11-8-9-14(16,17-10-11)12-4-6-13(15)7-5-12/h4-7,11,16H,2-3,8-10H2,1H3 |

InChI-Schlüssel |

ZJQVEUBISAVSID-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CCC(OC1)(C2=CC=C(C=C2)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-propyloxan-2-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the treatment of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)-5-propyloxan-2-ol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-5-propyloxan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(4-Bromophenyl)-5-propyloxan-2-ol may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-5-propyloxan-2-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 2-(4-Bromophenyl)-5-propyloxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial lipid biosynthesis, while its anticancer activity may involve the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, increasing boiling points and lipophilicity compared to Cl/F analogs .

- Oxan Ring Impact: The tetrahydropyran ring in the target compound may improve metabolic stability compared to linear propanol derivatives, as cyclic ethers often resist oxidative degradation .

Heterocyclic Bromophenyl Analogs

Compounds with brominated aryl groups and heterocycles exhibit varied bioactivity:

Key Insights :

- Oxadiazole vs. Oxan : Oxadiazole derivatives (e.g., ) show strong anti-inflammatory activity, likely due to hydrogen bonding with target enzymes. The oxan ring’s conformational rigidity may limit similar interactions but improve pharmacokinetics .

- Thiazole Derivatives : Bromophenyl-thiazole compounds (e.g., ) demonstrate antimicrobial effects, suggesting the target compound’s bromine could synergize with the oxan ring for niche applications .

Key Insights :

- Para-Bromine Advantage : Para-substituted bromophenyl groups (as in the target compound) often improve binding to hydrophobic enzyme pockets compared to ortho/meta positions .

- Dual Halogenation : Compounds with multiple halogens (e.g., Br + F in ) show amplified bioactivity, suggesting opportunities for further derivatization of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.